Methanone, (4,5-diphenyl-2-thienyl)(5-methoxy-2-methyl-3-benzofuranyl)-
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Overview
Description
Methanone, (4,5-diphenyl-2-thienyl)(5-methoxy-2-methyl-3-benzofuranyl)- is a complex organic compound that features a unique combination of thienyl and benzofuranyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4,5-diphenyl-2-thienyl)(5-methoxy-2-methyl-3-benzofuranyl)- typically involves multi-step organic reactions. One common approach is the condensation of 4,5-diphenyl-2-thienyl ketone with 5-methoxy-2-methyl-3-benzofuran in the presence of a strong acid catalyst such as methanesulfonic acid under reflux conditions . The reaction is carried out in a suitable solvent like methanol or toluene to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4,5-diphenyl-2-thienyl)(5-methoxy-2-methyl-3-benzofuranyl)- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methanone, (4,5-diphenyl-2-thienyl)(5-methoxy-2-methyl-3-benzofuranyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, (4,5-diphenyl-2-thienyl)(5-methoxy-2-methyl-3-benzofuranyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-R,5-R-[5-(hydroxy-diphenyl-methyl)-2,2-dimethyl-[1,3]dioxolan-4-yl]-phenyl-methanone
- 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Uniqueness
Methanone, (4,5-diphenyl-2-thienyl)(5-methoxy-2-methyl-3-benzofuranyl)- is unique due to its combination of thienyl and benzofuranyl groups, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds.
Properties
CAS No. |
132993-95-4 |
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Molecular Formula |
C27H20O3S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(4,5-diphenylthiophen-2-yl)-(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C27H20O3S/c1-17-25(22-15-20(29-2)13-14-23(22)30-17)26(28)24-16-21(18-9-5-3-6-10-18)27(31-24)19-11-7-4-8-12-19/h3-16H,1-2H3 |
InChI Key |
TVUFZOHCSJJYMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)C3=CC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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